Cas no 88-21-1 (Aniline-2-sulfonic acid)

Aniline-2-sulfonic acid (CAS 88-44-8) is an aromatic sulfonic acid derivative widely used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals. Its sulfonic acid group enhances solubility in aqueous media, facilitating reactions in polar solvents. The compound’s structure allows for selective functionalization, making it valuable for producing azo dyes and other specialty chemicals. It exhibits good thermal stability and compatibility with industrial processes, ensuring consistent performance in batch reactions. Aniline-2-sulfonic acid is typically supplied as a fine powder or crystalline solid, with high purity to meet stringent application requirements. Proper handling is advised due to its potential irritant properties.
Aniline-2-sulfonic acid structure
Aniline-2-sulfonic acid structure
Product Name:Aniline-2-sulfonic acid
CAS No:88-21-1
MF:C6H7NO3S
MW:173.189680337906
MDL:MFCD00007705
CID:34459
PubChem ID:24891357
Update Time:2026-03-06

Aniline-2-sulfonic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Aminobenzenesulfonic acid
    • Orthanilic acid
    • 2-aminobenzenesulphonic acid
    • Aniline-2-sulfonic acid
    • Metanilicacid
    • o-Anilinesulfonic Acid
    • 2-Sulfoaniline
    • o-Aminobenzenesulfonic acid
    • o-Sulfanilic acid
    • Aniline-o-sulfonic acid
    • 2-Sulfanilic acid
    • Aniline-o-sulphonic acid
    • 1-Aminobenzene-2-sulfonic acid
    • Benzenesulfonic acid, 2-amino-
    • Anilino-o-sulfonic acid
    • Anilino-o-sulphonic acid
    • Anilino-2-sulfonic acid
    • o-Aminophenylsulfonic acid
    • 2-amino-benzenesulfonic acid
    • Benzenesulfonic acid, o-amino-
    • 2-aminobenzene-1-sulfonic
    • AI3-52212
    • EC 201-810-9
    • aniline-2-sulphonic acid
    • 2-sulfo-aniline
    • NCGC00091721-02
    • A0266
    • D71116
    • TS-00165
    • AMINOBENZENESULFONIC ACID, 2-
    • SCHEMBL90023
    • Aniline-2-sulfonate
    • EINECS 201-810-9
    • AC-11378
    • 2-Aminobenzenesulfonicacid
    • NCGC00258509-01
    • STL163408
    • F0001-2187
    • ORTHANILIC ACID [MI]
    • Aniline-2-sulfonic acid, 95%
    • Tox21_200956
    • NSC147
    • C06333
    • NSC 147
    • s6032
    • NCGC00091721-01
    • Q2031743
    • CHEBI:1015
    • aminobenzenesulphonic acid
    • CCRIS 4575
    • o-sulphanilic acid
    • 2-anilinesulfonic acid
    • 2-aminobenzensulfonsyre
    • 1-aminobenzene-2-sulphonic acid
    • UNII-ZB9JSA4BH0
    • AM101461
    • 88-21-1
    • DTXSID1024463
    • NSC-147
    • InChI=1/C6H7NO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,7H2,(H,8,9,10
    • CAS-88-21-1
    • 2-aminobenzene-1-sulfonic acid
    • EN300-79575
    • CHEMBL1372690
    • MFCD00007705
    • FT-0631415
    • DTXCID204463
    • Z1211373913
    • HY-W015302
    • AKOS000299114
    • W-100412
    • Orthanilic acid, 95%
    • bmse000766
    • LS-1880
    • ZB9JSA4BH0
    • CS-W016018
    • 2-Aminobenzenesulfonic acid (ACI)
    • Benzenesulfonic acid, o-amino- (6CI, 7CI, 8CI)
    • 2-Aminophenylsulfonic acid
    • NS00002203
    • DB-057050
    • Orthanilic acid (Aniline-2-sulfonic acid)
    • MDL: MFCD00007705
    • Inchi: 1S/C6H7NO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,7H2,(H,8,9,10)
    • InChI Key: ZMCHBSMFKQYNKA-UHFFFAOYSA-N
    • SMILES: O=S(C1C(N)=CC=CC=1)(O)=O

Computed Properties

  • Exact Mass: 173.01500
  • Monoisotopic Mass: 173.014664
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.4
  • Topological Polar Surface Area: 88.8

Experimental Properties

  • Color/Form: Gray white needle crystals, industrial products are gray paste.
  • Density: 1.342 (estimate)
  • Melting Point: 300 ºC
  • Boiling Point: 363
  • Flash Point: 0
  • Refractive Index: 1.5500 (estimate)
  • Water Partition Coefficient: Slightly soluble
  • PSA: 88.77000
  • LogP: 2.17750
  • Sensitiveness: Sensitive to air
  • Merck: 6882
  • pka: 2.48(at 25℃)
  • Solubility: Soluble in concentrated hydrochloric acid, slightly soluble in water, insoluble in ethanol and diethyl ether.

Aniline-2-sulfonic acid Security Information

  • Symbol: GHS05
  • Prompt:warning
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 2585 8/PG 3
  • WGK Germany:3
  • Hazard Category Code: 34
  • Safety Instruction: S26-S36/37/39-S45-S28A
  • RTECS:DB4727700
  • Hazardous Material Identification: C
  • Safety Term:8
  • Packing Group:III
  • Risk Phrases:R34
  • HazardClass:8
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:Store at room temperature

Aniline-2-sulfonic acid Customs Data

  • HS CODE:2921420090
  • Customs Data:

    China Customs Code:

    2921420090

    Overview:

    2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Aniline-2-sulfonic acid Pricemore >>

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Aniline-2-sulfonic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
Regiospecific synthesis of disubstituted benzene derivatives
Felix, Guy; et al, Angewandte Chemie, 1979, 91(5), 430-2

Production Method 2

Reaction Conditions
1.1 Reagents: Chloramine B ,  Sodium hydroxide Catalysts: Palladium chloride Solvents: Acetonitrile ,  Water ;  24 - 26 h, pH 12, 80 °C
Reference
The efficient palladium-catalyzed selective synthesis of benzenesulfonic acids
Jagadeesh, Rajenahally V.; et al, Synthetic Communications, 2011, 41(16), 2343-2349

Production Method 3

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium carbonate ,  Hydrochloric acid ,  Chlorine Catalysts: Iron Solvents: Acetic acid ,  Water
Reference
Orthanilic acid (aniline-o-sulfonic acid; o-aminobenzenesulfonic acid)
Wertheim, E., Organic Syntheses, 1935, , 55-8

Production Method 4

Reaction Conditions
Reference
Reductive dehalogenation of aromatics using formate salts in the presence of Raney nickel
, Germany, , ,

Production Method 5

Reaction Conditions
Reference
Arylamines
Scholz, U.; et al, Science of Synthesis, 2007, 31, 1565-1678

Production Method 6

Reaction Conditions
Reference
Process for the manufacture of sulfonated aromatic amines
, Federal Republic of Germany, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Water Solvents: Water
2.1 Catalysts: Iron Solvents: Acetic acid ,  Water
Reference
Orthanilic acid (aniline-o-sulfonic acid; o-aminobenzenesulfonic acid)
Wertheim, E., Organic Syntheses, 1935, , 55-8

Production Method 8

Reaction Conditions
1.1 Reagents: Magnesium oxide ,  Sodium bisulfite Solvents: Ethanol ,  Water ;  rt → 65 °C; 5 h, 60 - 65 °C
2.1 Reagents: Hydrogen Catalysts: Palladium ;  12 h, 0.8 MPa, 75 °C
Reference
A novel synthesis method for o-aminobenzene sulfonic acid
Hu, Jianliang, Huagong Shengchan Yu Jishu, 2009, 16(4), 23-24

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Benzenesulfonamide, N-bromo-, sodium salt (1:1) Catalysts: Chloro[2-[[(1H-pyrrol-2-yl-κN)methylene]amino-κN]phenolato(2-)-κO]bis(triphenylp… Solvents: Acetonitrile ,  Water ;  5 h, 313 K
Reference
Development of an efficient ruthenium catalyzed synthetic process and mechanism for the facile conversion of benzothiazoles to orthanilic acids
Jagadeesh, R. V.; et al, Journal of Molecular Catalysis A: Chemical, 2010, 328(1-2), 99-107

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Amberlyst A 26 (tribromides) Catalysts: Iron, chloro(2-pyridinecarboxylato-κN1,κO2)(2,2′:6′,2′′-terpyridine-κN1,κN1′,κN1… Solvents: Acetonitrile ,  Water ;  70 °C
Reference
Design and mechanism of iron catalyzed carbon-carbon bond cleavage and N-oxidation processes of hazardous dyes for selective synthesis of nitroarenes and aminoarenecarboxylic acids
Jagadeesh, Rajenahally V.; et al, Journal of Molecular Catalysis A: Chemical, 2011, 338(1-2), 92-104

Production Method 11

Reaction Conditions
1.1 Solvents: 1,4-Dioxane ,  Water
Reference
Conversion of o-nitrothiophenols into o-aminobenzenesulphonic acids
Bamfield, Peter; et al, Journal of the Chemical Society, 1988, (5), 691-6

Production Method 12

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Hydrogen peroxide
Reference
Novel oxidation of 2,2'-dithiodianiline to ο-aminobenzenesulfonic acid
Chao, T. H.; et al, Chemistry & Industry (London, 1965, (2),

Production Method 13

Reaction Conditions
Reference
A new photochemical synthesis of orthanilic acid
Pillai, V. N. Rajasekharan, Chemistry & Industry (London, 1976, (10),

Production Method 14

Reaction Conditions
Reference
Photolytic chlorination of aromatic nitro disulfides
Pillai, V. N. R.; et al, Journal of the Indian Chemical Society, 1978, 55(3), 279-80

Production Method 15

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Catalysts: Ferrous sulfate Solvents: Dichloromethane ;  18 h, 40 °C
Reference
An Aminative Rearrangement of O-(Arenesulfonyl)hydroxylamines: Facile Access to ortho-Sulfonyl Anilines
Morrill, Charlotte; et al, Angewandte Chemie, 2022, 61(33),

Production Method 16

Reaction Conditions
Reference
Intramolecular cyclizations of diphenyl ether, benzophenone, and related 2-sulfonylnitrenes
Abramovitch, Rudolph A.; et al, Journal of Organic Chemistry, 1978, 43(6), 1218-26

Production Method 17

Reaction Conditions
Reference
Intramolecular cyclizations of diphenyl ether, benzophenone, and related 2-sulfonylnitrenes
Abramovitch, Rudolph A.; et al, Journal of Organic Chemistry, 1978, 43(6), 1218-26

Production Method 18

Reaction Conditions
1.1 Solvents: Methanol ;  3 h, reflux
Reference
Oxidative ring-opening of benzothiazole derivatives
Moreira, Ryan E.; et al, Canadian Journal of Chemistry, 2019, 97(5), 360-365

Production Method 19

Reaction Conditions
1.1 Reagents: Iron
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis of orthanilic acid from o-chloronitrobenzene
, China, , ,

Aniline-2-sulfonic acid Raw materials

Aniline-2-sulfonic acid Preparation Products

Aniline-2-sulfonic acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:88-21-1)2-Aminobenzenesulfonicacid
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Amadis Chemical Company Limited
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(CAS:88-21-1)Aniline-2-sulfonic acid
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Pricing Information Last Updated:Friday, 30 August 2024 06:56
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Aniline-2-sulfonic acid Spectrogram

GC-MS
GC-MS
13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on Aniline-2-sulfonic acid

Professional Introduction to Aniline-2-sulfonic Acid (CAS No. 88-21-1)

Aniline-2-sulfonic acid, with the chemical formula C₆H₅SO₃H, is a significant compound in the field of organic chemistry and pharmaceuticals. Its molecular structure consists of a benzene ring substituted with an amino group at the 2-position and a sulfonic acid group at the 4-position. This unique arrangement makes it a versatile intermediate in various synthetic pathways, particularly in the production of dyes, pharmaceuticals, and specialty chemicals.

The compound is widely recognized for its role as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as sulfonation, nitration, and diazotization, makes it invaluable in industrial applications. In recent years, research has highlighted its utility in the development of novel pharmaceuticals and agrochemicals.

One of the most notable applications of Aniline-2-sulfonic acid is in the pharmaceutical industry. It serves as a precursor for several active pharmaceutical ingredients (APIs) that are used to treat various diseases. For instance, derivatives of this compound have been explored for their potential in anti-inflammatory and anticancer therapies. The sulfonic acid group enhances water solubility, which is a critical factor in drug formulation and bioavailability.

Recent studies have also demonstrated the importance of Aniline-2-sulfonic acid in materials science. Researchers have utilized its properties to develop advanced polymers and coatings that exhibit enhanced durability and chemical resistance. These materials are particularly useful in industries where exposure to harsh environments is common.

The synthesis of Aniline-2-sulfonic acid typically involves the sulfonation of aniline. This process can be carried out using various sulfonating agents, such as chlorosulfonic acid or sulfur trioxide. The choice of reagent and reaction conditions can influence the yield and purity of the final product. Advances in catalytic processes have improved the efficiency of this synthesis, making it more environmentally friendly and cost-effective.

In addition to its industrial applications, Aniline-2-sulfonic acid has found use in research laboratories as a reference standard and intermediate for developing new chemical entities. Its well-characterized structure and reactivity make it an ideal candidate for mechanistic studies and synthetic explorations.

The safety profile of Aniline-2-sulfonic acid is another area of interest. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to minimize exposure risks. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be used when working with this compound. Additionally, adequate ventilation is essential to prevent inhalation of any dust or vapors.

The environmental impact of Aniline-2-sulfonic acid production and use has also been studied extensively. Efforts are ongoing to develop greener synthetic routes that reduce waste generation and energy consumption. Biocatalytic methods, for example, have shown promise in replacing traditional chemical processes with more sustainable alternatives.

In conclusion, Aniline-2-sulfonic acid (CAS No. 88-21-1) is a multifaceted compound with significant applications across multiple industries. Its role in pharmaceuticals, materials science, and organic synthesis underscores its importance in modern chemistry. As research continues to uncover new uses for this compound, its relevance is expected to grow even further.

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(CAS:88-21-1)Aniline-2-sulfonic acid
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Quantity:200kg
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:88-21-1)2-Aminobenzenesulfonicacid
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